molecular formula C10H10O3S B13541605 Methyl2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

Methyl2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

Cat. No.: B13541605
M. Wt: 210.25 g/mol
InChI Key: QUFYCKUKCUKHJM-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is an organic compound featuring a thiophene ring substituted with a cyclopropyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Cyclopropyl Substitution:

    Esterification: The final step involves the esterification of the thiophene derivative with methyl chloroformate under basic conditions to yield Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to bioactivity against various biological targets.

Industry

In the materials science industry, derivatives of this compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-thienyl)-2-oxoacetate: Lacks the cyclopropyl group, which may affect its reactivity and applications.

    Ethyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate: Similar structure but with an ethyl ester group, potentially altering its physical and chemical properties.

Uniqueness

Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct electronic and steric properties. These features can enhance its utility in various chemical and biological applications.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate

InChI

InChI=1S/C10H10O3S/c1-13-10(12)8(11)9-7(4-5-14-9)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

QUFYCKUKCUKHJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(C=CS1)C2CC2

Origin of Product

United States

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